![molecular formula C18H17BrN2O2S B2925622 2-bromo-N-[3-(2-methoxyethyl)-6-methyl-1,3-benzothiazol-2-ylidene]benzamide CAS No. 864974-89-0](/img/structure/B2925622.png)

2-bromo-N-[3-(2-methoxyethyl)-6-methyl-1,3-benzothiazol-2-ylidene]benzamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

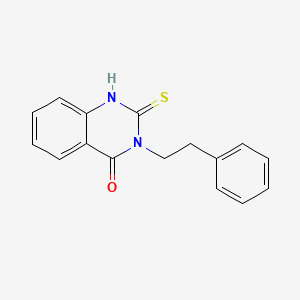

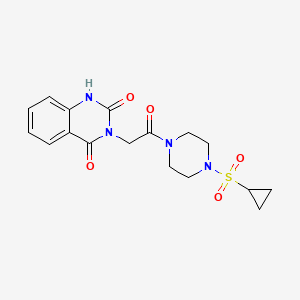

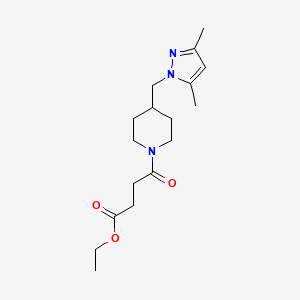

The compound “2-bromo-N-[3-(2-methoxyethyl)-6-methyl-1,3-benzothiazol-2-ylidene]benzamide” is a complex organic molecule. It contains a benzothiazole ring, which is a heterocyclic compound (a ring structure containing atoms of at least two different elements), in this case, carbon, nitrogen, and sulfur .

Molecular Structure Analysis

The molecular structure of a compound can be determined using techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry. These techniques can provide information about the arrangement of atoms in the molecule and the types of chemical bonds present .Chemical Reactions Analysis

The reactivity of a compound is determined by its molecular structure. The presence of functional groups such as the bromine atom and the amide group in this compound could make it reactive towards nucleophilic substitution reactions or condensation reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of a compound include its melting point, boiling point, solubility, and stability. These properties can be predicted based on the compound’s molecular structure and are typically determined experimentally .Wissenschaftliche Forschungsanwendungen

Synthesis and Characterization

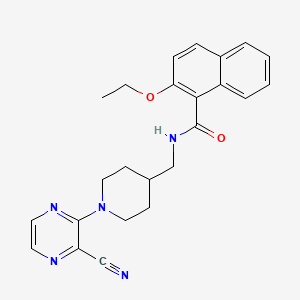

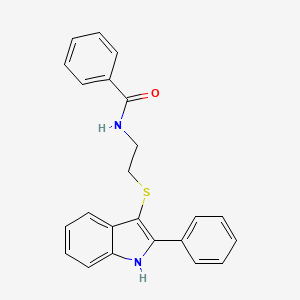

Research in the field has developed methodologies for synthesizing and characterizing benzothiazole derivatives and related compounds. For instance, novel synthesis techniques have been developed to create benzothiazole derivatives with potential biological activities. These include methods for synthesizing benzamides and thiazolidine derivatives, emphasizing the importance of such compounds in scientific research due to their potential applications in medicinal chemistry and materials science (Saeed, 2013), (Hossaini et al., 2017).

Photodynamic Therapy Applications

Benzothiazole derivatives have been explored for their applications in photodynamic therapy (PDT). The development of compounds with high singlet oxygen quantum yields is crucial for effective PDT, a treatment modality for cancer. The research demonstrates the potential of certain benzothiazole derivatives as Type II photosensitizers, highlighting their suitability for photodynamic therapy due to favorable photophysical and photochemical properties (Pişkin, Canpolat, & Öztürk, 2020).

Antimicrobial and Antifungal Activities

Benzothiazole derivatives have also been investigated for their antimicrobial and antifungal properties. Synthesis of novel compounds has led to discoveries of their activities against various pathogens, suggesting their potential as therapeutic agents. The development of these compounds involves innovative synthetic strategies, highlighting the importance of chemical synthesis in discovering new drugs with potential applications in treating infections (Narayana et al., 2004), (Patel et al., 2011).

Corrosion Inhibition

The application of benzothiazole derivatives as corrosion inhibitors has been studied, showing that these compounds can provide significant protection against corrosion in metals. These findings are vital for industrial applications, where corrosion prevention can lead to substantial economic savings and increased safety. The research underscores the multifaceted uses of benzothiazole derivatives beyond biomedicine, extending into materials science and engineering (Hu et al., 2016).

Wirkmechanismus

The mechanism of action of a compound refers to how it interacts with biological systems. This is typically studied in the context of drug discovery, where the compound’s effects on various biochemical pathways are investigated. Without specific studies or data, it’s difficult to predict the mechanism of action of this compound .

Safety and Hazards

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

2-bromo-N-[3-(2-methoxyethyl)-6-methyl-1,3-benzothiazol-2-ylidene]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17BrN2O2S/c1-12-7-8-15-16(11-12)24-18(21(15)9-10-23-2)20-17(22)13-5-3-4-6-14(13)19/h3-8,11H,9-10H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GWCDWNCOFFPEGU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1)N(C(=NC(=O)C3=CC=CC=C3Br)S2)CCOC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17BrN2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

405.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-bromo-N-[3-(2-methoxyethyl)-6-methyl-1,3-benzothiazol-2-ylidene]benzamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-Benzyl-5-methyloctahydropyrrolo[3,4-c]pyrrole](/img/structure/B2925543.png)

![1-Benzyl-3-(chloromethyl)bicyclo[1.1.1]pentane](/img/structure/B2925549.png)

![2-(1-(methylsulfonyl)piperidine-4-carbonyl)-3,4-dihydro-1H-dipyrido[1,2-a:4',3'-d]pyrimidin-11(2H)-one](/img/structure/B2925551.png)

![6-fluoro-1-(4-fluorobenzyl)-3-[(3-methylphenyl)sulfonyl]-7-(morpholin-4-yl)quinolin-4(1H)-one](/img/structure/B2925556.png)

![N-(6-methylbenzo[d]thiazol-2-yl)-2-((3-(4-nitrophenyl)-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)acetamide](/img/structure/B2925558.png)

![1-[(4-Fluorosulfonyloxyphenyl)methyl]-2-(4-methoxyphenyl)pyrrolidine](/img/structure/B2925561.png)